molecular formula C9H11F3N2O B1518912 3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1087800-64-3

3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B1518912
CAS RN: 1087800-64-3
M. Wt: 220.19 g/mol
InChI Key: MPNAKLSUSSGYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound with the molecular formula C9H11F3N2O . It has a molecular weight of 220.19 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one can be represented by the SMILES notation: CCCN1C(=CC=C(C1=O)N)C(F)(F)F .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research , where it serves as a building block for the synthesis of more complex molecules that interact with proteins . Its unique structure allows for the creation of analogs that can bind to protein active sites, aiding in the study of protein function and interaction.

Drug Discovery

In the field of drug discovery , the trifluoromethyl group in this compound is particularly valuable. It can significantly alter the biological activity of pharmacological agents, making it a key moiety in the development of new medications .

Organic Synthesis

As a versatile intermediate in organic synthesis , this compound can be used to construct a wide variety of heterocyclic compounds. These structures are often found in pharmaceuticals and agrochemicals .

Material Science

In material science , the compound’s ability to form stable complexes with various metals can be exploited to create new materials with unique properties, such as enhanced conductivity or strength.

Analytical Chemistry

Analytical chemists: may use derivatives of this compound as standards or reagents in chromatography and mass spectrometry, helping to identify or quantify other substances .

Chemical Biology

In chemical biology , the compound’s interactions with biological molecules can be studied to understand the fundamental processes of life at a molecular level .

Agricultural Chemistry

The compound can be used in agricultural chemistry to develop new pesticides or herbicides. Its structural flexibility allows for the optimization of interactions with biological targets in pests or weeds .

Environmental Science

Lastly, in environmental science , researchers might investigate the breakdown products of this compound to assess its environmental impact and degradation pathways.

properties

IUPAC Name

3-amino-1-propyl-6-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c1-2-5-14-7(9(10,11)12)4-3-6(13)8(14)15/h3-4H,2,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNAKLSUSSGYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=C(C1=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.